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Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzonitrile

Cat. No.: B1338046

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Formyl-3-hydroxybenzonitrile and its key
structural isomers. As valuable intermediates in organic synthesis, these compounds are
foundational for the development of novel pharmaceuticals, agrochemicals, and materials.[1][2]
[3] Understanding their distinct physicochemical properties, spectral characteristics, and
biological relevance is crucial for their effective application in research and development.

This document outlines their key comparative data, details the experimental protocols for their
differentiation, and presents logical workflows for their characterization.

Physicochemical Properties

The arrangement of the formyl, hydroxyl, and cyano groups on the benzene ring significantly
influences the physical properties of each isomer. These differences are critical for purification,
reaction setup, and predicting compound behavior. A summary of these properties is presented
below.
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4-Formyl-3- 3-Formyl-4- 4-Formyl-2- 5-Formyl-2-  3-Formyl-2-
Property hydroxyben hydroxyben hydroxyben hydroxyben hydroxyben
zonitrile zonitrile zonitrile zonitrile zonitrile
84102-89- 74901-29- 73289-79- 858478-91-
CAS Number 73289-83-5
6[4] 4[5] 9[6] 8[7][8]
4-Cyano-2- 5-Cyano-2- 4-Cyano-3- 3-Cyano-4- 2-Cyano-6-
Synonyms hydroxybenz hydroxybenz hydroxybenz hydroxybenz formylphenol[
aldehyde[4] aldehyde[9] aldehyde[9] aldehyde[6] 7]
Molecular
CsHsNO2[4] CsHsNO2 CsHsNO2 CsHsNO2[6] CsHsNO2[7]
Formula
Molecular 147.13 g/mol 147.13 g/mol 147.13 g/mol
] 147.13 g/mol 147.13 g/mol
Weight [4] [6] [7]
Colorless
Appearance Solid crystalline - - -
solid[10]
. _ 178-182
Melting Point - - - -
°C[10]
241.4+25.0
. : °C
Boiling Point - ) - - -
(Predicted)
[10]
6.05+0.18
pKa - (Predicted) - - -
[10]
2-8°C, under
, 2-8°C, under 2-8°C, sealed
Storage inert ) - - )
inert gas[10] in dry[7]
atmosphere
Data not available is denoted by '-'.
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Spectroscopic and Chromatographic
Characterization

Differentiating between these isomers is readily achievable through standard analytical
techniques. Each method provides unique structural information based on the specific
arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation. The substitution
pattern on the aromatic ring results in distinct chemical shifts and coupling patterns for the
aromatic protons.

e 1H NMR: The chemical shift of the aldehyde proton (-CHO) typically appears downfield
(around 9.5-10.5 ppm). The key differentiators are the aromatic protons. The number of
signals, their multiplicity (singlet, doublet, doublet of doublets), and their coupling constants
(J-values) will be unique to each isomer's substitution pattern. For instance, isomers with
adjacent aromatic protons will exhibit characteristic ortho-coupling (typically 7-9 Hz).

e 13C NMR: Each isomer will exhibit eight distinct carbon signals. The chemical shifts of the
carbonyl carbon (C=0, ~190 ppm), cyano carbon (C=N, ~115-120 ppm), and the hydroxyl-
and formyl-substituted aromatic carbons are particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups. While all
isomers will show similar characteristic bands, slight shifts in frequency can be observed due to
the electronic effects of the substituent positions.

e -OH stretch: A broad band around 3200-3600 cm™1,
e -C=N stretch: A sharp, medium-intensity band around 2220-2240 cm~1.

e -C=0 stretch (aldehyde): A strong, sharp band around 1680-1700 cm~1.

Mass Spectrometry (MS)
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All isomers have the same molecular formula and will therefore exhibit the same molecular ion
peak (m/z = 147.03) in high-resolution mass spectrometry.[4] However, the fragmentation
patterns under electron ionization (El) may differ, providing additional structural clues.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating a mixture of these isomers and determining the
purity of a sample. The polarity differences arising from the varied positions of the hydroxyl,
formyl, and cyano groups allow for effective separation on a suitable stationary phase (e.g.,
C18) with an appropriate mobile phase gradient (e.g., water/acetonitrile).

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Protocol 1: Melting Point Determination

This method is used to determine the temperature range over which the solid-state compound
transitions to a liquid, a key indicator of purity.[2]

Sample Preparation: Ensure the sample is completely dry and finely powdered.

o Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3
mm by tapping the sealed end on a hard surface.

 Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

e Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then,
decrease the heating rate to 1-2 °C per minute.

» Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes liquid (T2). The melting point is reported as
the range T1-T2. A narrow range (e.g., < 2 °C) typically indicates high purity.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

This protocol outlines the general procedure for acquiring *H and *3C NMR spectra.
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o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal
of the solvent and shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition: Acquire the spectrum using standard parameters. A typical experiment
includes 8-16 scans with a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., with proton
decoupling). Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024
or more) and a longer relaxation delay may be required.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Integrate the signals in the 1H spectrum and reference
the chemical shifts to a known standard (e.g., TMS at O ppm or the residual solvent peak).

Protocol 3: High-Performance Liquid Chromatography
(HPLC)

This protocol is for the separation and purity analysis of the isomers.
o System Preparation:
o Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 um particle size).

Mobile Phase A: 0.1% Formic acid in Water.

o

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

[¢]

Flow Rate: 1.0 mL/min.

[e]

Detector: UV at 254 nm.

o

o Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of
Mobile Phase A and B. Filter the solution through a 0.45 pm syringe filter.
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¢ Gradient Elution:

0-2 min: 5% B

(¢]

[¢]

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

[¢]

[e]

18-20 min: Return to 5% B and equilibrate for 5 minutes.

e Injection and Analysis: Inject 10 pL of the prepared sample. Record the chromatogram and
determine the retention time and peak area for each component. Purity is calculated based
on the relative peak areas.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the
characterization of these isomers.
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Caption: Workflow for Isomer Differentiation and Characterization.
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Caption: Generalized Synthetic Pathway to Isomers.

Applications and Biological Activity

While comprehensive biological data is limited in the public domain, the structural motifs of
these isomers suggest their utility as intermediates in medicinal chemistry and materials

science.

* 4-Formyl-3-hydroxybenzonitrile: Serves as a versatile building block in organic synthesis.

[4]
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o 3-Formyl-4-hydroxybenzonitrile: It is a useful intermediate for synthesizing drugs, dyes, and
pesticides.[10] One documented synthesis route involves the demethylation of 5-cyano-2-
methoxybenzaldehyde using lithium chloride in DMF.[11][12]

o Other Isomers: The combination of aldehyde, nitrile, and phenol functional groups makes all
isomers valuable precursors for creating more complex molecules through reactions like
condensation, nucleophilic addition, and aromatic substitution.[1] They are likely explored in
the synthesis of kinase inhibitors, receptor antagonists, and other biologically active
scaffolds.

Safety and Handling

The isomers of formyl-hydroxybenzonitrile are classified as hazardous. Appropriate personal
protective equipment (PPE), including gloves, lab coats, and eye protection, should be used at
all times. Work should be conducted in a well-ventilated fume hood.

Compound GHS Hazard Statements

H302 (Harmful if swallowed), H315 (Causes
o skin irritation), H319 (Causes serious eye
4-Formyl-3-hydroxybenzonitrile o )
irritation), H335 (May cause respiratory

irritation).

H302+H312+H332 (Harmful if swallowed, in
contact with skin or if inhaled), H315 (Causes

3-Formyl-4-hydroxybenzonitrile skin irritation), H319 (Causes serious eye
irritation), H335 (May cause respiratory
irritation).[13]

Users should always consult the specific Safety Data Sheet (SDS) for the compound being
handled for complete and up-to-date safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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